cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
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Overview
Description
cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom, a ketone group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indeno[1,2-C]pyrrole core, introduction of the fluorine atom, and the addition of the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- cis-Tert-butyl 4-chloro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
- cis-Tert-butyl 4-bromo-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
- cis-Tert-butyl 4-iodo-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
Uniqueness
The presence of the fluorine atom in cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate distinguishes it from its halogenated analogs. Fluorine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity.
Biological Activity
cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19FNO3
- Molecular Weight : 303.33 g/mol
- CAS Number : 1932366-14-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that cis-Tert-butyl 4-fluoro-8-oxo derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
- MCF-7 Cells : Similar cytotoxic effects were observed in breast cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in critical biochemical pathways.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the potential applications of cis-Tert-butyl 4-fluoro derivatives:
-
Case Study on Anticancer Properties :
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant anticancer activity. The study utilized flow cytometry to analyze apoptosis markers and found a marked increase in apoptotic cells upon treatment with the compound. -
Study on Antimicrobial Efficacy :
A comparative analysis was performed on the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it had comparable or superior activity against multi-drug resistant strains.
Properties
Molecular Formula |
C16H18FNO3 |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
tert-butyl (3aS,8bS)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H18FNO3/c1-16(2,3)21-15(20)18-7-10-11(8-18)14(19)9-5-4-6-12(17)13(9)10/h4-6,10-11H,7-8H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
RFJVEISIPKFDLY-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C(=O)C3=C2C(=CC=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=C2C(=CC=C3)F |
Origin of Product |
United States |
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